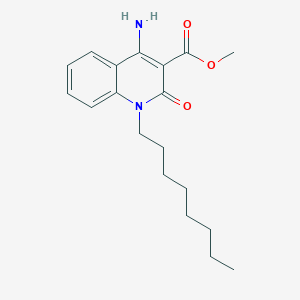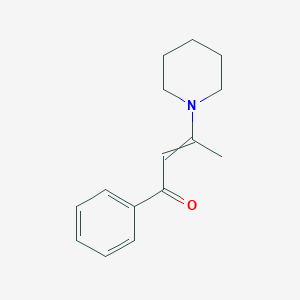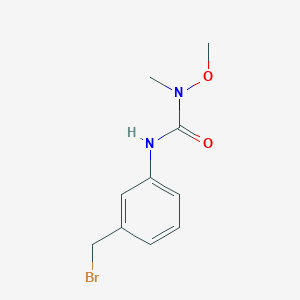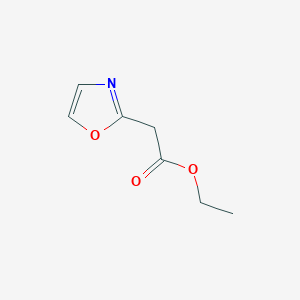
7-(1H-Pyrrol-2-YL)heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1H-Pyrrol-2-YL)heptanoic acid: is a chemical compound characterized by the presence of a pyrrole ring attached to a heptanoic acid chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrole and heptanoic acid, making it a valuable subject for various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-Pyrrol-2-YL)heptanoic acid typically involves the formation of the pyrrole ring followed by its attachment to the heptanoic acid chain. One common method for synthesizing pyrroles is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple and provides good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-(1H-Pyrrol-2-YL)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolinones, while substitution reactions can introduce alkyl or acyl groups onto the pyrrole ring.
科学研究应用
7-(1H-Pyrrol-2-YL)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-(1H-Pyrrol-2-YL)heptanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The heptanoic acid chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
7-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoic acid: This compound has a similar structure but includes additional oxo groups on the pyrrole ring.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness
7-(1H-Pyrrol-2-YL)heptanoic acid is unique due to its specific combination of a pyrrole ring and a heptanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
925230-72-4 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
7-(1H-pyrrol-2-yl)heptanoic acid |
InChI |
InChI=1S/C11H17NO2/c13-11(14)8-4-2-1-3-6-10-7-5-9-12-10/h5,7,9,12H,1-4,6,8H2,(H,13,14) |
InChI 键 |
OCHRNWWUOQPIGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=C1)CCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-fluorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14166178.png)
![N-(4-ethoxyphenyl)-15-methyl-13-phenyl-17-(3,4,5-trimethoxyphenyl)-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14166184.png)
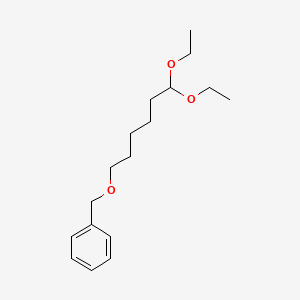
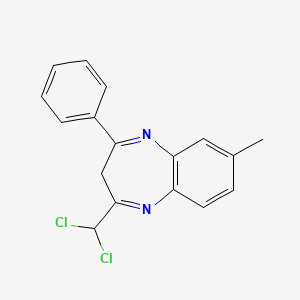
![2,6-Diazaspiro[4.5]decane,2-[(4-fluorophenyl)methyl]-](/img/structure/B14166212.png)
